Naphtho[1,2-D][1,2]oxazole
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Overview
Description
Naphtho[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the oxidative cyclization of naphthaldehyde oximes. For instance, the conversion of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide using phenyliodine(III) diacetate (PIDA) as an oxidant . The reaction is typically carried out in deuterated dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
While specific industrial production methods for naphtho[1,2-d]isoxazole are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]isoxazole undergoes various chemical reactions, including:
Cycloaddition: Naphtho[1,2-d]isoxazole can participate in 1,3-dipolar cycloaddition reactions to form substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidant.
Cycloaddition: Various dipolarophiles can be used in cycloaddition reactions, depending on the desired product.
Major Products Formed
Nitrile Oxides: Formed through oxidation reactions.
Substituted Isoxazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Naphtho[1,2-d]isoxazole has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: Naphtho[1,2-d]isoxazole derivatives are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of naphtho[1,2-d]isoxazole involves its interaction with various molecular targets. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Naphtho[1,2-d]isoxazole can be compared with other similar compounds, such as:
Naphtho[2,1-d]oxazole: Another naphthalene-fused heterocycle with different electronic properties and reactivity.
Naphtho[1,8-de][1,2]oxazine:
Conclusion
Naphtho[1,2-d]isoxazole is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in medicinal chemistry and materials science.
Properties
CAS No. |
233-00-1 |
---|---|
Molecular Formula |
C11H7NO |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
benzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H |
InChI Key |
KZCMZPDROXCRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=NO3 |
Origin of Product |
United States |
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